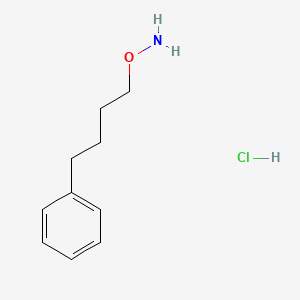
O-(4-phenylbutyl)hydroxylamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-phenylbutyl)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is known for its versatile reactivity and is used in various organic transformations and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-phenylbutyl)hydroxylamine;hydrochloride can be achieved through O-alkylation of hydroxylamines. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar O-alkylation and O-arylation techniques. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-phenylbutyl)hydroxylamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium for O-arylation reactions.
Major Products
The major products formed from these reactions include nitrones, amines, and various substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
O-(4-phenylbutyl)hydroxylamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of nitrones and other derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of O-(4-phenylbutyl)hydroxylamine;hydrochloride involves its reactivity with various electrophiles and nucleophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in the formation of nitrones and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-benzylhydroxylamine;hydrochloride: Similar in structure but with a benzyl group instead of a phenylbutyl group.
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.
Uniqueness
O-(4-phenylbutyl)hydroxylamine;hydrochloride is unique due to its specific phenylbutyl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
138504-81-1 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
O-(4-phenylbutyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-12-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
InChI-Schlüssel |
SDWUTXHJGMXORV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


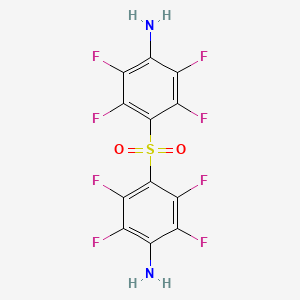
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
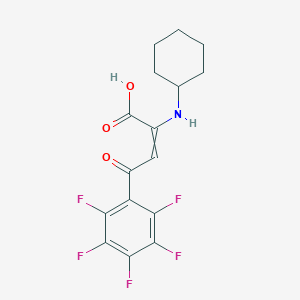
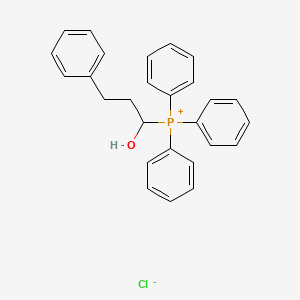

![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

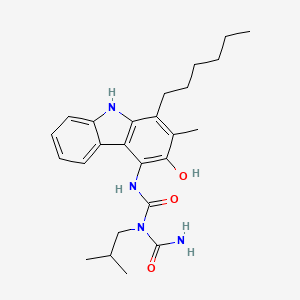
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
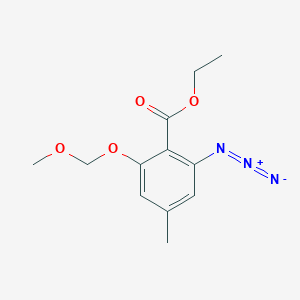
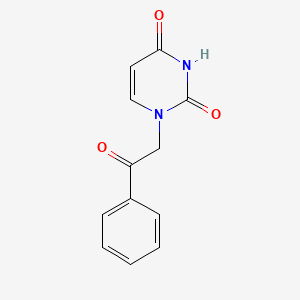
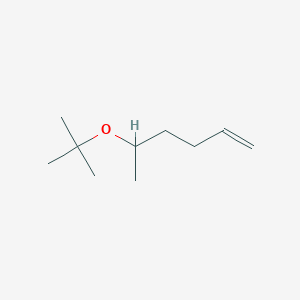
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
